molecular formula C10H10F6O2 B3829735 allyl 2,2-bis(trifluoromethyl)-4-pentenoate

allyl 2,2-bis(trifluoromethyl)-4-pentenoate

Cat. No. B3829735
M. Wt: 276.17 g/mol
InChI Key: LTIBYAMTMGUDAH-UHFFFAOYSA-N
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Description

Allyl 2,2-bis(trifluoromethyl)-4-pentenoate, commonly known as AF-64A, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain.

Mechanism of Action

AF-64A works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. By inhibiting this enzyme, AF-64A increases the levels of acetylcholine in the brain, which can improve cognitive function and reduce the accumulation of beta-amyloid plaques.
Biochemical and physiological effects:
AF-64A has been shown to have a number of biochemical and physiological effects. In addition to its effects on acetylcholinesterase, AF-64A has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons in the brain. AF-64A has also been shown to reduce oxidative stress and inflammation in the brain, which are thought to contribute to the development of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of AF-64A is its potency as an acetylcholinesterase inhibitor. This makes it a useful tool for studying the role of acetylcholine in the brain and for developing new treatments for neurological disorders. However, AF-64A also has some limitations. For example, it can be difficult to work with in the lab due to its complex synthesis method and high toxicity.

Future Directions

There are a number of future directions for research on AF-64A. One area of research is in the development of new treatments for Alzheimer's disease and other neurological disorders. AF-64A has shown promise in preclinical studies, but more research is needed to determine its safety and efficacy in humans. Another area of research is in the development of new methods for synthesizing AF-64A and other acetylcholinesterase inhibitors. This could lead to the development of more potent and selective inhibitors that could be used to study the role of acetylcholine in the brain. Finally, there is a need for more research on the biochemical and physiological effects of AF-64A, particularly in relation to its effects on oxidative stress and inflammation in the brain.

Scientific Research Applications

AF-64A has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of Alzheimer's disease. AF-64A has been shown to improve cognitive function and reduce the accumulation of beta-amyloid plaques in the brain, which are characteristic of Alzheimer's disease. AF-64A has also been studied for its potential applications in the treatment of other neurological disorders, such as Parkinson's disease and Huntington's disease.

properties

IUPAC Name

prop-2-enyl 2,2-bis(trifluoromethyl)pent-4-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F6O2/c1-3-5-8(9(11,12)13,10(14,15)16)7(17)18-6-4-2/h3-4H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTIBYAMTMGUDAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(C(=O)OCC=C)(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allyl 2,2-bis(tri-fluoromethyl)-4-pentenoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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